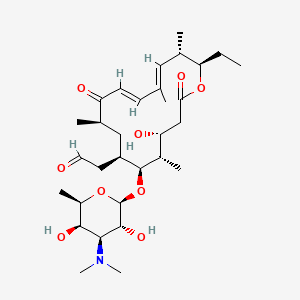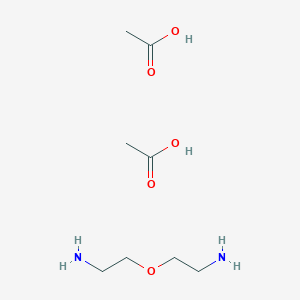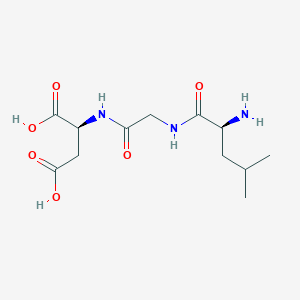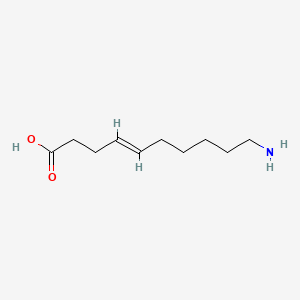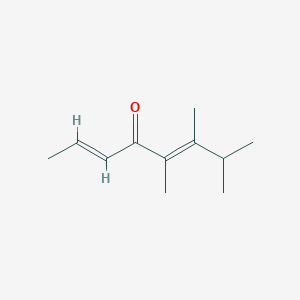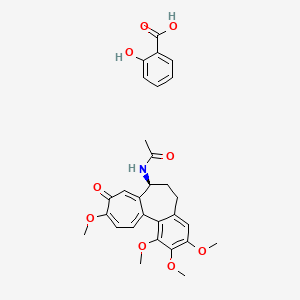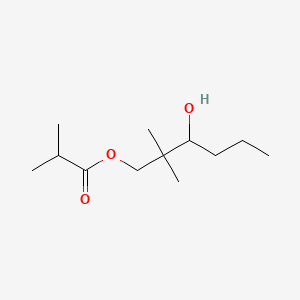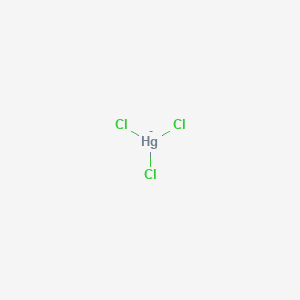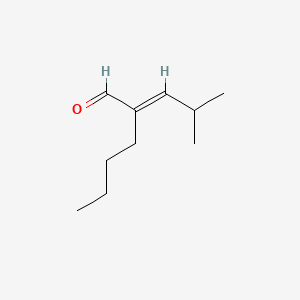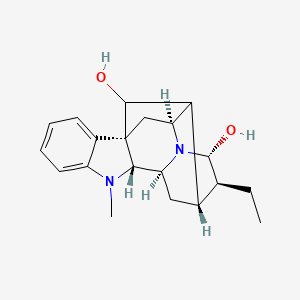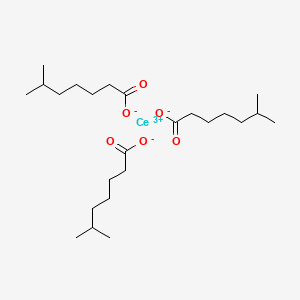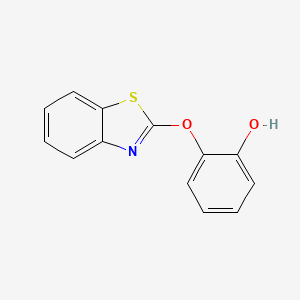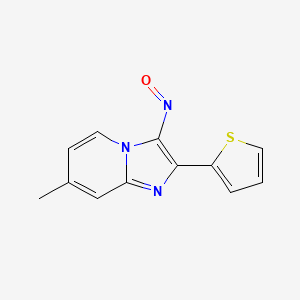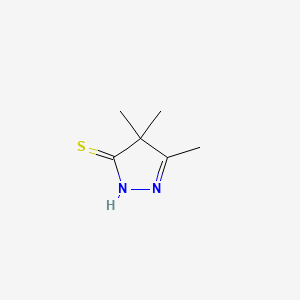
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione: is a chemical compound with the molecular formula C6H10N2S . It is a derivative of pyrazole, characterized by the presence of a thione group at the 3-position and three methyl groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,4-trimethyl-2-pyrazolin-5-one with hydrogen sulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrazoline derivative.
Substitution: The methyl groups can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-3H-pyrazole-3-one: Similar structure but lacks the thione group.
4,5-Dihydro-3H-pyrazole-3-thione: Similar structure but lacks the methyl groups at the 4 and 5 positions
Uniqueness
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione is unique due to the presence of both the thione group and the three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
81991-00-6 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3,4,4-trimethyl-1H-pyrazole-5-thione |
InChI |
InChI=1S/C6H10N2S/c1-4-6(2,3)5(9)8-7-4/h1-3H3,(H,8,9) |
InChI Key |
DSTFJEMZCXLLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


